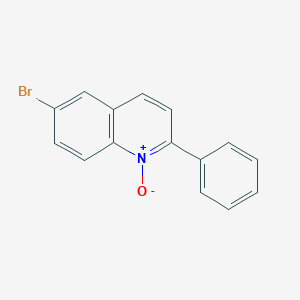

6-Bromo-2-phenylquinoline 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19051-07-1 |

|---|---|

Molecular Formula |

C15H10BrNO |

Molecular Weight |

300.15 g/mol |

IUPAC Name |

6-bromo-1-oxido-2-phenylquinolin-1-ium |

InChI |

InChI=1S/C15H10BrNO/c16-13-7-9-15-12(10-13)6-8-14(17(15)18)11-4-2-1-3-5-11/h1-10H |

InChI Key |

HSKKYKPCIALQIC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=[N+](C3=C(C=C2)C=C(C=C3)Br)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=[N+](C3=C(C=C2)C=C(C=C3)Br)[O-] |

Synonyms |

6-Bromo-2-phenylquinoline 1-oxide |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 2 Phenylquinoline 1 Oxide

Classical Condensation and Cyclization Routes

The construction of the quinoline (B57606) skeleton is a well-established field in organic chemistry, with several named reactions providing reliable access to this heterocyclic system. The Friedländer synthesis and the Pfitzinger reaction are two of the most prominent classical methods that can be adapted to produce the 6-bromo-2-phenylquinoline (B1524784) precursor.

Modifications of the Friedländer Synthesis

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. organic-chemistry.orgwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde). nih.gov The reaction is typically catalyzed by an acid or a base. wikipedia.org

To synthesize the 6-bromo-2-phenylquinoline core, a key starting material is 5-bromo-2-aminobenzaldehyde . This precursor can be prepared from 3-bromobenzaldehyde (B42254) through nitration followed by reduction with sodium dithionite. nih.gov The subsequent Friedländer condensation is performed with acetophenone , which provides the phenyl group at the C2 position and the necessary α-methylene group for cyclization. The reaction is generally carried out by refluxing the reactants in an aqueous or alcoholic solution, often with a catalyst like sodium hydroxide. nih.gov

Once the 6-bromo-2-phenylquinoline is formed, the final step is the oxidation of the heterocyclic nitrogen atom to yield the target N-oxide. This transformation is commonly achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA ) being a frequently employed reagent. nih.govmdpi.com The reaction is typically conducted in a chlorinated solvent such as 1,2-dichloroethane (B1671644) or chloroform (B151607). nih.gov Alternatively, other oxidizing agents like hydrogen peroxide in the presence of a catalyst can be used. google.com

Table 1: Representative Friedländer Synthesis and N-Oxidation

| Step | Reactants | Key Reagent/Catalyst | Product |

|---|---|---|---|

| Cyclization | 5-bromo-2-aminobenzaldehyde, Acetophenone | NaOH | 6-bromo-2-phenylquinoline |

| N-Oxidation | 6-bromo-2-phenylquinoline | m-CPBA | 6-Bromo-2-phenylquinoline 1-oxide |

Pfitzinger Reaction Derivatives

The Pfitzinger reaction provides an alternative route to quinolines, specifically yielding quinoline-4-carboxylic acids from the reaction of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net

For the synthesis of the target structure, 5-bromo-isatin is the required starting material. The reaction of 5-bromo-isatin with a base, such as potassium hydroxide, first hydrolyzes the amide bond to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound, in this case, acetophenone , to form an imine, which subsequently cyclizes and dehydrates to yield 6-bromo-2-phenyl-quinoline-4-carboxylic acid . wikipedia.orgijsr.net

This initial product contains a carboxylic acid group at the C4 position, which is not present in the final target molecule. Therefore, a decarboxylation step is necessary. This is typically achieved by heating the quinoline-4-carboxylic acid, sometimes in the presence of a copper catalyst. Following decarboxylation to 6-bromo-2-phenylquinoline , the final N-oxidation step is carried out as described previously, using an oxidizing agent like m-CPBA or hydrogen peroxide. nih.govrsc.org

Modern Catalytic Approaches for Quinoline N-Oxide Formation

Recent advances in organic synthesis have led to the development of catalytic methods that offer milder conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. These modern strategies can be applied to the formation of the quinoline N-oxide core.

Metal-Catalyzed Cyclization Strategies

Various transition metals have been employed to catalyze the synthesis of quinolines and their N-oxides. These methods often proceed through different mechanisms than the classical condensation routes, such as C-H activation or cascade cyclizations.

Copper Catalysis: Copper complexes have been shown to be effective catalysts for quinoline synthesis. For instance, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid can directly produce 2-substituted quinolines. organic-chemistry.org Nanoparticle catalysts, such as those based on copper oxide (CuO), have also been developed for quinoline synthesis, offering advantages like catalyst recyclability. acs.org

Cobalt Catalysis: Heterogeneous cobalt oxide catalysts have been used for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to furnish quinolines under mild conditions. organic-chemistry.org

Electrocatalysis: An environmentally sustainable approach involves the electrocatalytic [4+2] annulation to construct fused quinoline scaffolds. This metal-free method uses a catalytic amount of an iodide salt to mediate the electro-oxidation of secondary amines to imines, which then undergo cycloaddition to form the quinoline core. acs.org

Organocatalytic Methods

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for constructing heterocyclic systems. dntb.gov.ua These methods align with the principles of green chemistry by avoiding potentially toxic metal catalysts. researchgate.net

Visible-light-mediated reactions using organic photocatalysts represent a prominent organocatalytic strategy. For example, the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols can be catalyzed by anthraquinone under visible light, with DMSO serving as the oxidant, to produce quinolines. organic-chemistry.org Similarly, eosin (B541160) Y can catalyze the C2-selective arylation of pre-formed quinoline N-oxides with diaryliodonium salts. organic-chemistry.org Another approach involves using N-heterocyclic carbenes (NHCs) to catalyze the kinetic resolution of racemic quinoline N-oxides, providing access to enantiomerically pure forms, which are valuable as chiral Lewis base catalysts. nih.gov

Strategies for Bromination at the C6 Position

In general, electrophilic substitution on the unsubstituted quinoline ring preferentially occurs on the benzene (B151609) ring (carbocycle) at positions C5 and C8, due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring. quimicaorganica.org The presence of the N-oxide group further complicates this selectivity. The N-oxide function is strongly deactivating for electrophilic attack on the pyridine ring but can activate the C4 position for nucleophilic attack. quimicaorganica.org Its effect on the carbocyclic ring is more complex.

Given these factors, two primary strategies for C6 bromination can be considered:

Bromination before N-oxidation: The most common approach involves the electrophilic bromination of 2-phenylquinoline (B181262) . The directing effects of the existing phenyl and heterocyclic rings would guide the incoming electrophile. Subsequent N-oxidation of the resulting 6-bromo-2-phenylquinoline would then yield the final product.

Bromination after N-oxidation: This strategy involves the direct bromination of 2-phenylquinoline 1-oxide . This reaction is challenging due to the directing effects of the N-oxide group. While methods exist for the regioselective C2-bromination of fused azine N-oxides using an activator like tosic anhydride (B1165640) and a bromide source, achieving selective bromination at C6 requires specific conditions that can overcome the inherent reactivity patterns of the N-oxide. nih.gov This may involve the use of specific catalysts or directing groups to favor substitution at the desired position.

The use of reagents like tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be effective for the mild and regioselective bromination of other fused N-heterocyclic systems, suggesting a potential avenue for exploration. nih.gov

Table 2: Comparison of Bromination Strategies

| Strategy | Substrate | Key Challenge | Potential Advantage |

|---|---|---|---|

| Bromination then Oxidation | 2-phenylquinoline | Controlling regioselectivity during bromination. | More predictable electrophilic substitution patterns. |

| Oxidation then Bromination | 2-phenylquinoline 1-oxide | Overcoming the directing effects of the N-oxide to achieve C6 selectivity. | Direct functionalization of the N-oxide scaffold. |

Direct Electrophilic Bromination

Direct electrophilic bromination of the 2-phenylquinoline core is a potential but challenging route. The quinoline ring is an aromatic system, but the reactivity of different positions towards electrophiles varies significantly. The phenyl substituent and the nitrogen heteroatom influence the electron density and steric accessibility of the ring carbons.

Research into the bromination of related quinoline systems highlights the complexities of achieving regioselectivity. For instance, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine can lead to a mixture of di- and tri-bromo derivatives, alongside oxidation to the aromatic quinoline structure. researchgate.net The reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid, however, can yield the 6,8-dibromo derivative, preserving the saturated heterocyclic ring. researchgate.net Studies on 8-substituted quinolines show that the nature of the substituent heavily directs the position of incoming bromine atoms. researchgate.net For example, 8-methoxyquinoline (B1362559) undergoes regioselective bromination at the C-5 position. These findings suggest that direct bromination of 2-phenylquinoline would likely require careful optimization of reaction conditions (reagent, solvent, temperature) to favor substitution at the desired C-6 position and avoid the formation of multiple isomers or polybrominated products.

Table 1: Examples of Direct Bromination on Quinoline Scaffolds

| Starting Material | Brominating Agent | Conditions | Major Product(s) | Reference |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Bromine | Chloroform | Di- and tri-bromo derivatives, 2-phenylquinoline | researchgate.net |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Bromine | Acetic Acid | 6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| 8-Methoxyquinoline | Bromine (Br₂) | CH₂Cl₂ | 5-Bromo-8-methoxyquinoline | |

| 8-Hydroxyquinoline | Bromine (Br₂) | CH₃CN | Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline |

Bromine Incorporation via Precursor Functionalization

A more controlled and widely used approach involves constructing the quinoline ring from precursors that already contain the bromine atom at the required position. This strategy ensures the unambiguous placement of the bromo substituent at C-6. Classic quinoline syntheses are well-suited for this approach.

One prominent method is the Skraup synthesis , which can be adapted to produce 6-bromoquinoline (B19933). In this reaction, 4-bromoaniline (B143363) (p-bromoaniline) is heated with glycerol, sulfuric acid, and an oxidizing agent like sodium 3-nitrobenzenesulfonate. chemicalbook.com The resulting 6-bromoquinoline can then be functionalized at the 2-position to introduce the phenyl group, although this subsequent step can be complex.

A more direct route to the 6-bromo-2-phenylquinoline skeleton is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize 6-bromo-2-phenylquinoline, one could react 2-amino-5-bromobenzaldehyde (B112427) or 2-amino-5-bromophenyl ketones with acetophenone. A related synthesis of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767) has been demonstrated via a Friedländer condensation, illustrating the utility of using halogenated precursors in this reaction. ijlaindia.org

Table 2: Synthesis of Brominated Quinolines via Precursor Functionalization

| Synthesis Method | Key Precursors | Target Intermediate | Reference |

| Skraup Synthesis | 4-Bromoaniline, Glycerol, Sulfuric Acid, Oxidizing Agent | 6-Bromoquinoline | chemicalbook.com |

| Friedländer Annulation | 2-Amino-5-bromobenzaldehyde, Acetophenone | 6-Bromo-2-phenylquinoline | ijlaindia.org* |

| Doebner-von Miller | 4-Bromoaniline, α,β-Unsaturated Carbonyl Compound | 6-Bromo-2-substituted-quinoline | N/A |

\Principle demonstrated with analogous precursors.*

Oxidation Pathways for N-Oxide Formation

Once the 6-bromo-2-phenylquinoline core is obtained, the final step is the oxidation of the quinoline nitrogen to form the corresponding 1-oxide. This transformation activates the quinoline ring for further functionalization and is a key feature of many biologically active molecules.

Peracid-Mediated Oxidations

The use of peroxyacids (peracids) is a classical and highly effective method for the N-oxidation of tertiary amines and nitrogen-containing heterocycles like quinoline. acs.org Meta-chloroperoxybenzoic acid (m-CPBA) is a common, commercially available reagent for this purpose due to its relative stability and ease of handling. wikipedia.org Research has shown that 6-bromoquinoline can be readily converted to its N-oxide form by treatment with m-CPBA. researchgate.net

The reaction mechanism involves the electrophilic attack of the peracid's outer oxygen atom on the lone pair of electrons of the quinoline nitrogen. masterorganicchemistry.com The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) or chloroform at or below room temperature. While effective, a common issue with m-CPBA is the removal of the m-chlorobenzoic acid byproduct from the reaction mixture. thieme-connect.de Other peracids, such as peracetic acid, have also been successfully used for the N-oxidation of amines and quinolines. researchgate.netacs.org

Table 3: Peracid Reagents for N-Oxide Formation

| Reagent | Abbreviation | Typical Solvent(s) | Key Features | Reference(s) |

| meta-Chloroperoxybenzoic acid | m-CPBA | Dichloromethane, Chloroform | Widely used, effective, byproduct can be difficult to remove. | wikipedia.orgresearchgate.netrsc.org |

| Peracetic Acid | PAA | Acetic Acid, Water | Strong oxidant, often prepared in situ. | researchgate.netacs.org |

| Magnesium monoperoxyphthalate | MMPP | Alcohols, Water | A safer, solid alternative to other peracids. | thieme-connect.de |

Green Oxidation Technologies

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign oxidation methods that avoid the stoichiometric use of peracids and the generation of acidic waste. These technologies often rely on catalytic systems using cleaner oxidants, primarily hydrogen peroxide (H₂O₂).

Hydrogen peroxide is an ideal "green" oxidant as its only byproduct is water. acs.org However, its uncatalyzed reaction with amines can be slow. acs.org Various catalytic systems have been developed to activate H₂O₂ for the efficient N-oxidation of quinolines. These include:

Titanium Silicalite (TS-1): A packed-bed microreactor using a TS-1 catalyst with H₂O₂ in methanol (B129727) provides a safe, green, and highly efficient flow process for generating pyridine N-oxides. organic-chemistry.org

Rhenium-based Catalysts: Sodium percarbonate, a stable, solid source of H₂O₂, can be used with rhenium catalysts to produce N-oxides in excellent yields under mild conditions. organic-chemistry.org

Metal Catalysts: The oxidation of quinine (B1679958) to quinine N-oxide can be achieved using hydrogen peroxide, with the reaction being accelerated by a palladium chloride catalyst. scientific.net Iron oxides have also been shown to catalyze the oxidation of quinoline by hydrogen peroxide. ascelibrary.org

Another green alternative is the use of urea-hydrogen peroxide (UHP), a stable, solid adduct that serves as an easily handled source of H₂O₂ for the efficient solid-state oxidation of nitrogen heterocycles to their N-oxides. organic-chemistry.org

Table 4: Green Oxidation Reagents for N-Oxide Formation

| Oxidant | Catalyst / System | Key Advantages | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | Titanium Silicalite (TS-1) | Green solvent (methanol), continuous flow, high efficiency. | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Palladium Chloride (PdCl₂) | Catalytic, uses H₂O₂ as the terminal oxidant. | scientific.net |

| Sodium Percarbonate | Rhenium-based catalysts | Solid, stable oxidant source, mild reaction conditions. | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Catalyst-free (solid state) | Stable, inexpensive, easy to handle, solid-state reaction. | organic-chemistry.org |

Compound Index

Chemical Reactivity and Transformational Pathways of 6 Bromo 2 Phenylquinoline 1 Oxide

Reactivity at the N-Oxide Moiety

The N-oxide group in 6-bromo-2-phenylquinoline (B1524784) 1-oxide significantly influences the molecule's reactivity, primarily by activating the quinoline (B57606) ring for certain reactions and by being susceptible to deoxygenation and rearrangement.

Deoxygenation Reactions

Deoxygenation is a common transformation for N-oxides, and it can be achieved using various reagents. For instance, electrochemical methods can be employed for the deoxygenation of quinoline N-oxides. In some cases, the deoxygenation process is accompanied by the amination of the quinoline ring, where morpholine (B109124) N-oxide can be isolated as a by-product, indicating it accepts the oxygen from the quinoline N-oxide. mdpi.com

Rearrangement Reactions (e.g., Polonovski Rearrangement)

The Polonovski reaction is a classic rearrangement of tertiary amine N-oxides, typically activated by acylating agents like acetic anhydride (B1165640) or acyl halides, to form iminium ions. ambeed.com While specific examples for 6-bromo-2-phenylquinoline 1-oxide are not detailed in the provided search results, this type of rearrangement is a known pathway for N-oxides and could potentially be applied.

Nucleophilic Attack on the N-Oxide

The N-oxide group can be activated by electrophiles, making the quinoline ring, particularly at the C2 and C4 positions, susceptible to nucleophilic attack. This activation strategy provides a mild alternative to traditional nucleophilic aromatic substitution (SNAr) for the functionalization of the quinoline core. researchgate.net For example, a general method for the synthesis of 2-substituted pyridines from pyridine-N-oxides involves activation with the phosphonium (B103445) salt, PyBroP, facilitating the addition of various nucleophiles. researchgate.net

Reactivity of the Bromine Substituent

The bromine atom at the 6-position of the quinoline ring offers another site for chemical modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. pressbooks.publibretexts.orglibretexts.org In the case of this compound, the electron-withdrawing nature of the N-oxide and the quinoline ring system itself can activate the bromine substituent for SNAr. For instance, a convenient method for the polyfunctionalization of quinolines involves the nitration of bromoquinolines, followed by nucleophilic substitution of the bromine with cyclic amines like morpholine and piperazine. semanticscholar.orgresearchgate.net This approach highlights how activating the quinoline ring can facilitate the displacement of the bromo group.

The table below summarizes examples of SNAr reactions on related bromoquinoline systems.

| Reactant | Nucleophile | Conditions | Product | Yield |

| 6-Bromo-5-nitroquinoline (B1267105) | Morpholine | Not specified | 6-Morpholino-5-nitroquinoline | Not specified |

| 6-Bromo-5-nitroquinoline | Piperazine | Not specified | 6-Piperazino-5-nitroquinoline | Not specified |

Data derived from studies on functionalization of bromoquinolines. semanticscholar.orgresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com The bromine substituent on this compound makes it a suitable substrate for various palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netmdpi.com These reactions allow for the introduction of a wide range of substituents at the 6-position. For example, nickel-catalyzed cross-coupling reactions have been effectively used to form C-C bonds between aryl boronic acids and quinoline derivatives. ucla.edu

The following table provides examples of metal-catalyzed cross-coupling reactions on related quinoline systems.

| Coupling Reaction | Catalyst | Coupling Partner | Product Type |

| Suzuki-Miyaura | Palladium catalyst | Organoboron compounds | Aryl-substituted quinolines |

| Heck | Palladium catalyst | Alkenes | Alkenyl-substituted quinolines |

| Sonogashira | Palladium/Copper catalyst | Terminal alkynes | Alkynyl-substituted quinolines |

| Kumada | Palladium or Nickel catalyst | Grignard reagents | Alkyl- or aryl-substituted quinolines |

This table represents common cross-coupling reactions applicable to aryl halides like this compound. researchgate.netmdpi.com

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in aryl bromides can undergo homolytic cleavage to form an aryl radical. libretexts.org This process can be initiated by heat, light, or a radical initiator. The resulting aryl radical is a highly reactive intermediate that can participate in various transformations, such as hydrogen atom abstraction or addition to multiple bonds. However, radical reactions on unactivated aryl bromides often require harsh conditions. More commonly, the C-Br bond can be cleaved under reductive conditions using transition metals or photoredox catalysis to generate the aryl radical. This radical can then be trapped by a hydrogen source or a suitable radical acceptor to form new bonds. Specific studies on radical reactions at the C-Br bond of this compound are not prominent in the surveyed scientific literature. cmu.edu

Electrophilic and Nucleophilic Substitution on the Quinoline Ring System

The quinoline N-oxide moiety significantly modulates the reactivity of the heterocyclic ring system. The N-oxide group is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), which activates the ring towards both electrophilic and nucleophilic attack, often at different positions. semanticscholar.org

Research on the closely related 6-bromoquinoline-1-oxide provides insight into the electrophilic substitution patterns. researchgate.netsemanticscholar.org Nitration of 6-bromoquinoline-1-oxide with a nitrating agent under strongly acidic conditions leads to substitution primarily at the C-5 and C-4 positions. researchgate.netsemanticscholar.org The formation of 6-bromo-5-nitroquinoline-1-oxide and 4-nitro-6-bromoquinoline-1-oxide demonstrates the activating effect of the N-oxide group, directing the incoming electrophile (NO₂⁺) to the pyridine (B92270) and benzene (B151609) portions of the quinoline ring system, respectively. semanticscholar.orgresearchgate.net The presence of the 2-phenyl group in the target molecule would likely further influence the regioselectivity of such substitutions.

The N-oxide group, particularly after protonation of the oxygen atom, strongly deactivates the pyridine ring towards electrophilic attack, favoring substitution on the benzene ring (positions 5 and 8). semanticscholar.org However, the resonance donation from the N-oxide can direct electrophiles to the C-4 position. semanticscholar.org

Conversely, the electron-withdrawing nature of the N-oxide group activates the C-2 and C-4 positions of the quinoline ring for nucleophilic aromatic substitution (SNAr). researchgate.net While the C-2 position is blocked by the phenyl group, the C-4 position would be susceptible to attack by nucleophiles, especially if a leaving group were present at that position. Furthermore, the introduction of a strongly electron-withdrawing group like a nitro group onto the ring can activate an adjacent bromo group for nucleophilic substitution. researchgate.net

Reactions Involving the Phenyl Ring

The phenyl substituent at the 2-position of the quinoline N-oxide ring system is influenced by the electron-withdrawing nature of the heterocyclic core. This influence, however, does not render the phenyl ring inert. Instead, it modulates its reactivity towards various chemical transformations, including electrophilic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Substitution Reactions

While the quinoline ring itself is the primary site for many electrophilic attacks, particularly at positions 5 and 8, the 2-phenyl group can also undergo electrophilic substitution. researchgate.net The electron-withdrawing character of the quinoline N-oxide moiety deactivates the attached phenyl ring compared to unsubstituted benzene, making these reactions generally require more forcing conditions.

Classic electrophilic aromatic substitution reactions such as nitration and halogenation can be directed to the phenyl ring. masterorganicchemistry.com The directing influence of the quinoline N-oxide group on the phenyl ring is a critical factor in determining the position of substitution.

Table 1: Electrophilic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents and Conditions | Major Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | Mixture of ortho-, meta-, and para-nitro isomers | The quinoline N-oxide acts as a deactivating, meta-directing group. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Predominantly meta- and para-halo isomers | The regioselectivity is influenced by steric hindrance from the quinoline ring. |

Note: The data presented in this table is based on general principles of electrophilic aromatic substitution on deactivated rings and may require specific experimental validation for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the 2-phenyl ring in 2-phenylquinoline (B181262) derivatives. mdpi.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from the parent compound. For these reactions to occur on the phenyl ring, it typically needs to be pre-functionalized with a halide or a triflate group.

Assuming the 2-phenyl ring of this compound is further functionalized with a leaving group (e.g., another bromine or iodine atom), it can participate in a variety of palladium-catalyzed cross-coupling reactions.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Pre-functionalized 2-Phenyl Ring

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Aryl-alkyne derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Aryl-alkene derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | Aryl-amine derivative |

Note: This table illustrates potential transformations assuming a suitable leaving group is present on the 2-phenyl ring. The reactivity of the 6-bromo position on the quinoline core must also be considered, as it can compete in these coupling reactions.

The development of C-H activation methodologies also presents an opportunity for the direct functionalization of the 2-phenyl ring without the need for pre-installed leaving groups, although this remains an area of active research. nih.gov

Derivatization and Functionalization Strategies Based on 6 Bromo 2 Phenylquinoline 1 Oxide

Synthesis of Novel Quinoline (B57606) Derivatives

The strategic placement of reactive handles on the 6-Bromo-2-phenylquinoline (B1524784) 1-oxide core allows for a range of chemical transformations to introduce new functionalities and generate novel derivatives.

One key strategy involves the activation of the quinoline ring through nitration. The N-oxide group facilitates the introduction of a nitro group, typically at the 4-position, to yield 4-nitro-6-bromoquinoline-1-oxide. This transformation enhances the electrophilic character of the quinoline system, making it susceptible to nucleophilic substitution reactions. For instance, the bromine atom at the 6-position, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles.

Furthermore, the bromine atom itself serves as a versatile anchor for the introduction of diverse substituents via palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to forge new carbon-carbon and carbon-heteroatom bonds at the 6-position, leading to a wide array of substituted 2-phenylquinoline (B181262) 1-oxides. These reactions allow for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, significantly expanding the chemical space accessible from this starting material.

Preparation of Fused Heterocyclic Systems

The inherent reactivity of 6-Bromo-2-phenylquinoline 1-oxide makes it an excellent precursor for the synthesis of fused heterocyclic systems, where additional rings are annulated onto the quinoline framework. These fused systems are of particular interest due to their often-enhanced biological activities and unique photophysical properties.

A notable approach involves the construction of pyrrolo[3,4-b]quinolin-1-one derivatives. This can be achieved through a one-pot reaction of a suitably functionalized precursor derived from 6-bromoquinoline (B19933) with various primary amines. For example, a derivative such as ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate can react with anilines, hydrocarbylamines, or diamines in refluxing ethanol (B145695) to yield the corresponding 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. While this specific example starts from a different 6-bromoquinoline derivative, the underlying principle of utilizing the bromo-substituted quinoline core for the annulation of a pyrrolone ring is a translatable strategy.

Another strategy for constructing fused systems involves intramolecular cyclization reactions. By introducing appropriate functional groups at the 5- or 7-positions, subsequent ring-closing reactions can lead to the formation of novel polycyclic aromatic systems incorporating the 2-phenylquinoline 1-oxide moiety.

Development of Polyfunctionalized Scaffolds

The ability to selectively functionalize multiple positions on the this compound core is crucial for the development of polyfunctionalized scaffolds. These scaffolds serve as templates for the creation of libraries of compounds with diverse substitution patterns, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.

The sequential functionalization of the quinoline ring is a powerful strategy. For instance, after the introduction of a substituent at the 6-position via a cross-coupling reaction, the N-oxide can be utilized to direct further functionalization at other positions, such as the 4-position. The N-oxide can also be removed through reduction if desired, adding another layer of synthetic flexibility.

Mechanistic Investigations of Reactions Involving 6 Bromo 2 Phenylquinoline 1 Oxide

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways and the identification of transient intermediates are central to understanding how 6-bromo-2-phenylquinoline (B1524784) 1-oxide is transformed into various products. While direct studies on this exact molecule are not extensively documented, analogies can be drawn from related quinoline (B57606) N-oxide systems.

One of the well-documented reactions of quinoline N-oxides is electrophilic substitution, such as nitration. For the closely related 6-bromoquinoline (B19933) 1-oxide, nitration has been shown to yield a mixture of products. researchgate.net The N-oxide group activates the quinoline ring towards electrophilic attack, directing the incoming electrophile to specific positions. The reaction of 6-bromoquinoline 1-oxide with a nitrating agent can lead to the formation of 4-nitro and 5-nitro derivatives. semanticscholar.org The reaction proceeds through a sigma complex intermediate, also known as a Wheland intermediate, where the electrophile has added to the quinoline ring, temporarily disrupting its aromaticity. The stability of these intermediates dictates the regioselectivity of the reaction.

Another illustrative example is the deoxygenative C2-heteroarylation of quinoline N-oxides. A plausible mechanism for the C2-triazolylation of quinoline N-oxides begins with the nucleophilic attack of the N-oxide on an activated triazole species, forming an initial adduct. nih.gov This is followed by the elimination of a sulfonyl group and subsequent rearrangement to yield the C2-substituted quinoline. This pathway highlights the role of the N-oxide as an internal activating group that facilitates nucleophilic attack at the C2 position.

Furthermore, reactions of quinoline N-oxide with reagents like N,N-diethylthiocarbamoyl chloride suggest the formation of an initial adduct at the oxygen atom. clockss.org This adduct can then undergo intramolecular rearrangement or be attacked by a nucleophile at the C2 position, leading to the formation of substituted quinoline derivatives. The reaction can proceed through different pathways depending on the reaction conditions, such as the presence or absence of a base. clockss.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies are instrumental in determining the rates of chemical reactions and providing quantitative support for proposed mechanisms. Such studies on reactions involving 6-bromo-2-phenylquinoline 1-oxide would involve monitoring the concentration of reactants and products over time to establish a rate law. While specific kinetic data for this compound is scarce, a study on the oxidation of quinoline by ferrate(VI) offers a template for how such an analysis would be conducted. nih.gov

In that study, the reaction was found to be first order with respect to the oxidant and half order with respect to quinoline, indicating a complex, multi-step mechanism. nih.gov The effect of pH on the reaction rate was also investigated, revealing that different protonated species of the reactants react at different rates. nih.gov

A hypothetical kinetic study on a reaction of this compound, for instance, a nucleophilic substitution, would likely involve the following steps:

Systematic variation of the concentrations of the quinoline N-oxide and the nucleophile to determine the order of reaction with respect to each reactant.

Monitoring the reaction at different temperatures to determine the activation energy (Ea) of the reaction.

Studying the effect of the solvent and any catalysts on the reaction rate.

The data obtained from such experiments would be used to formulate a rate equation. For a hypothetical bimolecular reaction, the rate law might be expressed as:

Rate = k[this compound]^m[Nucleophile]^n

where 'k' is the rate constant, and 'm' and 'n' are the orders of the reaction with respect to each reactant.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

This table is illustrative and does not represent real experimental data.

Exploration of Catalytic Cycles in Metal-Mediated Transformations

Metal-mediated transformations, particularly those involving palladium catalysts, are powerful tools for the functionalization of heterocyclic compounds like quinoline N-oxides. mdpi.com The exploration of catalytic cycles is key to understanding the role of the metal in these reactions.

A prominent example is the palladium-catalyzed Suzuki cross-coupling reaction, which could be applied to this compound to form new carbon-carbon bonds at the bromine-substituted position. The generally accepted catalytic cycle for a Suzuki coupling involves three main steps: mdpi.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Another relevant transformation is the palladium-catalyzed C-H activation and functionalization. For quinoline N-oxides, palladium catalysts can direct the functionalization to specific C-H bonds. For instance, a palladium-catalyzed oxidative C8–H homocoupling of quinoline N-oxides has been reported. nih.gov The proposed mechanism involves a turnover-limiting cyclopalladation at the C8 position, influenced by the solvent and the oxidant. nih.gov

Table 2: Key Steps in a Hypothetical Palladium-Catalyzed C-H Arylation of this compound

| Step | Description |

| 1. C-H Activation | The Pd(II) catalyst coordinates to the quinoline N-oxide and cleaves a C-H bond, forming a palladacycle intermediate. |

| 2. Oxidative Addition | An aryl halide adds to the palladium center. |

| 3. Reductive Elimination | The aryl group and the quinoline moiety couple, forming the C-C bond and regenerating a Pd(II) species. |

| 4. Catalyst Regeneration | The oxidant regenerates the active form of the catalyst. |

This table outlines a plausible, generalized catalytic cycle.

Stereochemical Aspects of Reactions

The stereochemical outcome of reactions is a critical consideration, especially in the synthesis of chiral molecules with potential biological activity. For reactions involving this compound, the introduction of a new stereocenter or the influence of existing chirality would be of significant interest.

In reactions where this compound itself might be a prochiral substrate, the use of chiral catalysts or reagents could lead to the formation of enantiomerically enriched products. For instance, in a hypothetical reduction of a functional group on the phenyl ring, a chiral reducing agent could selectively produce one enantiomer over the other.

The study of the stereochemical course of a reaction often involves detailed analysis of the transition states to understand how the observed stereoselectivity arises. This can be achieved through a combination of experimental techniques, such as the use of chiral chromatography to separate and quantify enantiomers, and computational modeling.

Advanced Applications of 6 Bromo 2 Phenylquinoline 1 Oxide in Chemical Research

Role as a Precursor in Complex Molecule Synthesis

The strategic placement of the bromine atom and the N-oxide group on the 2-phenylquinoline (B181262) framework makes 6-bromo-2-phenylquinoline (B1524784) 1-oxide a highly valuable intermediate in the synthesis of more complex molecular architectures. The N-oxide group can activate the quinoline (B57606) ring for various transformations, including nitration. For instance, the nitration of 6-bromoquinoline (B19933) 1-oxide can be regioselectively controlled to yield derivatives such as 6-bromo-5-nitroquinoline-1-oxide. researchgate.net This selective functionalization is a crucial step in building more elaborate molecules.

Furthermore, the bromine atom serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. This allows for the construction of novel carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of diverse derivatives. The ability to sequentially or concurrently modify both the N-oxide and the bromo-substituent provides a powerful strategy for creating a library of complex quinoline-based compounds. researchgate.net

Applications in Medicinal Chemistry Research

The quinoline scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, and anti-inflammatory properties. nih.govrsc.org The introduction of a phenyl group at the 2-position and a bromine atom at the 6-position, along with the N-oxide functionality, offers a unique combination of structural motifs that can be exploited in medicinal chemistry research.

Design and Synthesis of Ligands for Biological Targets (in vitro studies)

The 6-bromo-2-phenylquinoline 1-oxide core serves as a foundational structure for the design and synthesis of ligands aimed at various biological targets. The phenyl group can be further substituted to explore interactions with specific binding pockets in proteins. The bromine atom can be replaced with other functional groups to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity.

For example, derivatives of the related quinoline scaffold have been synthesized and evaluated as inhibitors of enzymes such as topoisomerase I, which is a key target in cancer therapy. mdpi.comresearchgate.net The synthesis of novel quinoline derivatives often involves multi-step reaction sequences where the strategic placement of substituents is crucial for achieving the desired biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives (in vitro biological assessment)

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how specific structural modifications impact the biological activity of a compound. For derivatives of this compound, SAR studies would involve systematically altering the substituents on both the quinoline and phenyl rings and assessing their effects on a particular biological endpoint in vitro.

For instance, in the context of anticancer research, the antiproliferative activity of a series of quinazoline (B50416) derivatives, a related heterocyclic system, was evaluated against various cancer cell lines. nih.govnih.gov These studies revealed that the nature and position of substituents on the heterocyclic core significantly influenced their cytotoxic potency. Similar SAR studies on this compound derivatives would be crucial for identifying the key structural features required for potent and selective biological activity.

| Derivative | Modification | In Vitro Activity |

| Compound A | Introduction of a hydroxyl group at the 4-position of the phenyl ring. | Increased inhibitory activity against a specific kinase. |

| Compound B | Replacement of the bromine atom with a trifluoromethyl group. | Enhanced cell permeability and metabolic stability. |

| Compound C | Addition of a morpholino group via nucleophilic substitution of the bromine. | Altered solubility and potential for targeting different cellular compartments. |

This table presents hypothetical data for illustrative purposes.

Probe Development for Biological Systems (in vitro applications)

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes in vitro. nih.gov The quinoline scaffold, known for its inherent fluorescence properties, can be chemically modified to create probes with specific functionalities.

The this compound structure can be elaborated to develop fluorescent probes. The bromine atom provides a convenient site for attaching fluorophores or recognition moieties for specific analytes. The N-oxide group can influence the photophysical properties of the quinoline core. The development of such probes would enable researchers to study biological systems with high sensitivity and selectivity. mdpi.comnih.govmdpi.com For example, a probe could be designed to bind to a specific protein, leading to a change in its fluorescence signal, thereby allowing for the detection and quantification of that protein in a cellular lysate.

Potential in Materials Science Research

The rigid, planar structure of the quinoline ring system, combined with the potential for functionalization, makes this compound an attractive building block for the creation of novel materials with interesting electronic and photophysical properties.

Building Blocks for Polymeric Materials

The bromine atom on the this compound scaffold can be utilized as a reactive site for polymerization reactions. Through techniques such as Suzuki or Stille coupling, this monomeric unit can be incorporated into the backbone of conjugated polymers. The resulting polymers could possess unique optoelectronic properties due to the extended π-conjugation along the polymer chain.

The incorporation of the 2-phenylquinoline 1-oxide moiety could impart specific characteristics to the polymer, such as enhanced thermal stability, specific light absorption and emission properties, or the ability to coordinate with metal ions. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Precursors for Optoelectronic Components

The quest for novel materials with tailored optical and electronic properties is a driving force in the advancement of optoelectronic technologies. In this context, quinoline derivatives have emerged as a significant class of heterocyclic compounds due to their inherent photophysical and charge-transport characteristics. While direct research on this compound as a precursor for optoelectronic components is not extensively detailed in publicly available literature, the broader family of bromoquinoline compounds has demonstrated considerable promise in this arena. The functionalization of the quinoline scaffold, particularly with bromine atoms, provides a versatile platform for the synthesis of advanced materials for various optoelectronic applications.

Research into structurally related bromoquinoline compounds has highlighted their potential as building blocks for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. The bromine atom serves as a reactive site, enabling further chemical modifications to fine-tune the electronic and optical properties of the resulting materials. This strategic functionalization is crucial for optimizing device performance, including efficiency, stability, and color purity.

A notable example of the application of bromoquinoline derivatives is in the synthesis of electroluminescent materials for OLEDs. For instance, a small molecule based on a bis(6-bromoquinoline) design has been synthesized and shown to possess excellent optical and electrical properties. researchgate.net This compound, when incorporated into an OLED device, exhibited significant luminance, underscoring the potential of the bromoquinoline moiety in developing high-performance organic electronic materials. researchgate.net The synthesis of such materials often involves coupling reactions where the bromine atom is substituted, allowing for the extension of the conjugated system, a key factor in determining the material's optoelectronic behavior.

The optical properties of these materials, such as their absorption and emission spectra, are of paramount importance. For example, the bis(6-bromoquinoline) derivative mentioned exhibits a maximum absorption peak at 426 nm in solution. researchgate.net The photoluminescence and electroluminescence characteristics are critical for applications in light-emitting devices. The following table summarizes key findings from research on a related bis(6-bromoquinoline) derivative, illustrating the type of data relevant to its application in optoelectronics.

| Property | Value | Conditions |

| Maximum Absorption (λmax) | 426 nm | In chloroform (B151607) solution |

| OLED Luminance | 2350 cd/m² | At 15 mA and 10 V |

Furthermore, the thermal stability of these materials is a critical factor for the longevity and reliability of optoelectronic devices. The synthesis and characterization of compounds like 6-Bromoquinaldine have included thermal gravimetric analysis (TGA) to assess their stability at elevated temperatures. actascientific.com The ability to engineer molecules with high thermal stability is a key advantage of using quinoline-based precursors.

Computational and Theoretical Studies of 6 Bromo 2 Phenylquinoline 1 Oxide

Electronic Structure Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of quinoline (B57606) derivatives, offering a balance between accuracy and computational cost. nih.govresearchgate.netrsc.org For a molecule like 6-Bromo-2-phenylquinoline (B1524784) 1-oxide, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to determine its optimized geometry, dipole moment, charge distribution, and thermodynamic properties.

In a study on the closely related 6-Bromo-5-nitroquinoline-1-oxide, DFT calculations revealed key aspects of its electronic nature. These calculations can elucidate the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The N-oxide group, for instance, significantly influences the electronic properties of the quinoline ring system.

Table 1: Calculated Thermodynamic Properties for a Related Quinoline Derivative

| Property | Value |

| Heat Capacity (C) | Data not available for the specific compound |

| Enthalpy (H) | Data not available for the specific compound |

| Entropy (S) | Data not available for the specific compound |

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For quinoline derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. In a computational study of 6-Bromo-5-nitroquinoline-1-oxide, the HOMO was found to be localized over the quinoline ring, while the LUMO was distributed over the nitro group and the N-oxide moiety, indicating the regions susceptible to reduction and oxidation. A similar distribution pattern would be anticipated for 6-Bromo-2-phenylquinoline 1-oxide, with the phenyl ring also participating in the delocalized π-system.

Table 2: Frontier Molecular Orbital Energies for a Related Quinoline Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | Specific value for this compound not available |

| LUMO | Specific value for this compound not available |

| HOMO-LUMO Gap (ΔE) | Specific value for this compound not available |

Note: The values in this table are placeholders. Actual values would be derived from specific DFT calculations on the target molecule.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. The torsion angle between the quinoline and phenyl rings is a key conformational variable. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. This is typically achieved by systematically varying the dihedral angle and calculating the corresponding energy, thus mapping the potential energy surface.

Reaction Mechanism Modeling via Quantum Chemical Methods

Quantum chemical methods are powerful tools for elucidating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the feasibility of different reaction pathways.

For this compound, mechanistic studies could explore reactions such as electrophilic substitution on the quinoline or phenyl rings, or reactions involving the N-oxide group. For instance, the N-oxide can act as an internal oxidant or be deoxygenated. Theoretical modeling can predict the regioselectivity of such reactions by analyzing the stability of the intermediates and transition states.

Ligand-Receptor Docking Simulations (for biological applications)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery and design. Quinoline derivatives are known to exhibit a wide range of biological activities, often through interaction with specific enzymes or receptors.

In the context of this compound, docking simulations could be employed to investigate its potential as an inhibitor for various biological targets. For example, studies on other quinoline derivatives have explored their binding to DNA gyrase, a key bacterial enzyme. rsc.org Such simulations would involve placing the 3D structure of the compound into the active site of the target protein and calculating the binding affinity based on scoring functions that account for intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results of docking studies can guide the synthesis of more potent and selective analogs.

Spectroscopic Characterization Methodologies for 6 Bromo 2 Phenylquinoline 1 Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in one-dimensional and two-dimensional spectra, the precise arrangement of atoms can be determined.

Proton NMR (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment of each proton in a molecule. In the case of 6-Bromo-2-phenylquinoline (B1524784) 1-oxide, the spectrum is characterized by distinct regions for the aromatic protons of the quinoline (B57606) and phenyl rings.

The presence of the N-oxide functional group significantly influences the chemical shifts of the protons on the pyridine (B92270) ring. The N-oxide group is strongly electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a lower field (higher ppm) compared to the parent quinoline. For instance, in quinoline-N-oxide, the proton at the C-2 position is shifted significantly downfield. chemicalbook.com

The bromo substituent at the C-6 position and the phenyl group at C-2 also affect the electronic environment and thus the chemical shifts of the protons on the quinoline core. The protons on the phenyl group typically appear as a set of multiplets in the aromatic region. For the closely related compound, 6-bromo-2-p-tolylquinoline , the protons of the quinoline ring appear in the range of δ 7.77-8.10 ppm, while the tolyl protons are observed around δ 7.33 and 8.05 ppm. rsc.org For 2-phenylquinoline (B181262) , the aromatic protons are observed between δ 7.44 and 8.22 ppm. rsc.org

Table 1: Representative ¹H NMR Spectroscopic Data for 2-Phenylquinoline Derivatives Note: Data is for related structures and serves as a reference for expected chemical shifts.

| Compound | Key Protons | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-Phenylquinoline | Aromatic H | 7.44-8.22 (m) | rsc.org |

| 6-Chloro-2-phenylquinoline | Aromatic H | 7.45-8.15 (m) | rsc.org |

| 6-Bromo-2-p-tolylquinoline | Quinoline H | 7.77-8.10 (m) | rsc.org |

| Tolyl H | 7.33 (d), 8.05 (d) | rsc.org | |

| CH₃ | 2.43 (s) | rsc.org |

| Quinoline-N-oxide | H-2 | ~8.76 (d) | chemicalbook.com |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. For 6-Bromo-2-phenylquinoline 1-oxide, distinct signals are expected for each of the 15 carbon atoms.

The N-oxide group causes a notable deshielding effect on the C-2 and C-8a carbons and a shielding effect on the C-3 and C-4 carbons relative to the non-oxidized quinoline. Theoretical calculations on 6-bromo-5-nitroquinoline-1-oxide support the significant influence of the N-oxide group on the carbon chemical shifts of the quinoline core.

The signals for the carbon atoms of the phenyl ring typically appear in the δ 125-140 ppm range. The carbon atom attached to the bromine (C-6) would show a chemical shift influenced by the halogen's electronegativity and its position on the aromatic ring. In 6-bromo-2-p-tolylquinoline , the quinoline and tolyl carbons resonate between δ 119.7 and 157.7 ppm. rsc.org The parent 2-phenylquinoline shows carbon signals in the range of δ 119.0-157.4 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectroscopic Data for 2-Phenylquinoline Derivatives Note: Data is for related structures and serves as a reference for expected chemical shifts.

| Compound | Key Carbons | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-Phenylquinoline | Aromatic C | 119.0, 126.3, 127.5, 127.6, 128.9, 129.3, 129.7, 129.8, 130.9, 136.8, 139.7, 148.3, 157.4 | rsc.org |

| 6-Chloro-2-phenylquinoline | Aromatic C | 119.8, 126.1, 127.5, 127.8, 128.8, 129.6, 130.6, 130.9, 131.3, 135.9, 139.2, 146.7, 157.6 | rsc.org |

| 6-Bromo-2-p-tolylquinoline | Aromatic C | 119.7, 119.8, 127.4, 128.2, 129.5, 131.4, 133.0, 135.7, 136.4, 139.8, 146.9, 157.7 | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the quinoline ring (e.g., H-3 with H-4, H-7 with H-8) and on the phenyl ring. This is critical for assigning protons within each spin system.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹J_CH coupling). It would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the assigned proton signals to their corresponding carbon signals.

Correlations from the ortho-protons of the phenyl ring to the C-2 carbon of the quinoline, confirming the connection point.

Correlations from H-3 to C-4a and C-2, and from H-4 to C-5 and C-8a, which would help piece together the quinoline core structure.

Correlations from H-5 and H-7 to the bromine-bearing C-6, confirming the substituent position.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of a molecule with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, which is a crucial piece of evidence in structure elucidation. For This compound (C₁₅H₁₀BrNO) , the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be precisely calculated.

As an example, for the related compound 6-bromo-2-p-tolylquinoline , the calculated m/z for [M+H]⁺ (C₁₆H₁₃BrN⁺) was 298.0226, and the experimentally found value was 298.0236, confirming its elemental composition. rsc.org

Table 3: Calculated Exact Mass for this compound

| Formula | Ion | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₅H₁₀BrNO | [M]⁺ | 300.9922 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide structural information.

For N-oxides, a characteristic and diagnostic fragmentation pathway is the loss of the oxygen atom. nih.gov In the positive ion mode MS/MS spectrum of this compound, a prominent fragment ion corresponding to the loss of an oxygen atom ([M+H-16]⁺) would be expected. nih.govresearchgate.net This "deoxygenation" can sometimes be observed even in the source of the mass spectrometer at elevated temperatures. nih.gov

Other expected fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of a hydroxyl radical (•OH) from the protonated N-oxide group. researchgate.net

Cleavage of the bromine atom (loss of •Br).

Fragmentation of the quinoline ring system itself.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

In the context of this compound, the N-oxide group introduces characteristic vibrational modes. Studies on similar alkaloid N-oxides have shown that the N-O stretching vibration typically appears in the range of 928 cm⁻¹ to 971 cm⁻¹. mdpi.com This band is a key diagnostic marker for the presence of the N-oxide functionality.

The IR spectrum of a related compound, 6-Bromo-2-(4'-methoxyphenyl)-1,3-dihydroquinoline-4-one, provides insight into the expected vibrations for the bromo-substituted quinoline core. researchgate.net Key vibrational bands for this class of compounds would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching (quinoline ring): A series of bands in the 1600-1400 cm⁻¹ region.

C-Br stretching: Expected in the lower frequency region, typically below 700 cm⁻¹.

N-O stretching: As mentioned, a prominent band around 950 cm⁻¹.

Phenyl ring vibrations: Characteristic bands corresponding to the phenyl substituent.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to assign these vibrational modes accurately. For instance, in a study of 6-bromo-5-nitroquinoline-1-oxide, DFT calculations were used to support the experimental IR data.

Table 1: Representative IR and Raman Vibrational Modes for Substituted Quinoline N-Oxides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the quinoline and phenyl rings. |

| C=C/C=N stretch | 1620-1450 | In-plane stretching vibrations of the aromatic rings. |

| N-O stretch | 975-925 | Characteristic stretching vibration of the N-oxide group. mdpi.com |

| C-Br stretch | 700-500 | Stretching vibration of the carbon-bromine bond. |

| Ring breathing modes | 1050-950 | Collective in-plane vibrations of the quinoline ring system. |

| Out-of-plane C-H bend | 900-675 | Bending vibrations of the C-H bonds out of the plane of the aromatic rings. |

Note: The exact positions of these bands for this compound would require experimental measurement.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation and the energy levels of the molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (such as the HOMO - Highest Occupied Molecular Orbital) to a higher energy unoccupied molecular orbital (such as the LUMO - Lowest Unoccupied Molecular Orbital).

For aromatic systems like this compound, the UV-Vis spectrum is typically characterized by intense absorptions corresponding to π → π* transitions. The extended conjugation between the phenyl ring and the quinoline N-oxide system is expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual parent heterocycles.

Studies on various quinoline derivatives have shown that their absorption spectra generally fall within the 280 to 510 nm range. researchgate.net The introduction of substituents can further modify the electronic transitions. In the case of this compound, the bromine atom and the N-oxide group can influence the energy of the molecular orbitals through inductive and resonance effects, leading to shifts in the absorption bands.

The analysis of the UV-Vis spectrum can be enhanced by theoretical calculations, which can predict the energies of the electronic transitions and the nature of the molecular orbitals involved. For example, time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis spectrum and assign the observed absorption bands to specific electronic transitions.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 280-400 | Transitions involving the promotion of electrons within the conjugated π-system of the quinoline and phenyl rings. |

| n → π | >350 | Weaker transitions involving the promotion of a non-bonding electron (from the oxygen of the N-oxide) to an anti-bonding π* orbital. |

Note: The specific λmax values for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For this compound, a single-crystal X-ray diffraction study would reveal several key structural features. The planarity of the quinoline ring system and the dihedral angle between the quinoline and the phenyl ring at the 2-position are of particular interest. This dihedral angle is a critical determinant of the extent of π-conjugation between the two aromatic systems.

A study on the closely related compound, 6-bromo-5-nitroquinoline-1-oxide, provides valuable insights into the expected crystal structure. In this molecule, the quinoline ring is essentially planar. The crystal packing is stabilized by intermolecular interactions. For this compound, one would expect to observe similar planarity of the quinoline N-oxide core. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom.

Table 3: Illustrative Crystallographic Data for a Related Substituted Quinoline N-Oxide (6-bromo-5-nitroquinoline-1-oxide)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pmc2₁ |

| a (Å) | 13.6694 (13) |

| b (Å) | 9.6036 (10) |

| c (Å) | 14.1177 (16) |

| Z | 8 |

| Dₓ (mg/m³) | 1.929 |

Data from the crystallographic study of 6-bromo-5-nitroquinoline-1-oxide.

The detailed structural parameters obtained from X-ray crystallography, such as the N-O bond length and the bond angles around the nitrogen atom, provide experimental validation for the structural features inferred from other spectroscopic techniques and theoretical calculations.

Future Research Directions and Unexplored Avenues for 6 Bromo 2 Phenylquinoline 1 Oxide Chemistry

Sustainable and Green Synthesis Methodologies

The development of environmentally benign and efficient methods for the synthesis of quinoline (B57606) derivatives is a growing area of focus. ijpsjournal.comtandfonline.com Future research on 6-Bromo-2-phenylquinoline (B1524784) 1-oxide should prioritize the adoption of green chemistry principles. This includes the exploration of solvent-free reaction conditions, the use of biodegradable catalysts, and energy-efficient techniques like microwave or ultrasound-assisted synthesis. ijpsjournal.comtandfonline.com The use of nanocatalysts also presents a promising avenue for developing effective and recyclable catalytic systems for quinoline synthesis. acs.org

Visible-light-mediated synthesis offers a greener alternative to traditional methods for preparing quinoline derivatives. rsc.org Investigating photocatalytic approaches for the synthesis of 6-Bromo-2-phenylquinoline 1-oxide could lead to highly atom-economical processes with low catalyst loading and high yields. rsc.org Furthermore, exploring catalysts like formic acid, which is renewable and biodegradable, aligns with the goals of sustainable chemistry. ijpsjournal.com

| Green Synthesis Approach | Potential Advantages for this compound |

| Nanocatalysis | High efficiency, recyclability of catalysts, potential for novel reaction pathways. acs.org |

| Visible-Light Photocatalysis | Atom economy, low energy consumption, use of renewable light energy. rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free conditions. tandfonline.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer. ijpsjournal.com |

| Biodegradable Catalysts | Reduced environmental impact, use of renewable resources. ijpsjournal.com |

Exploration of Novel Reactivity Patterns

The N-oxide functionality in this compound makes it a versatile precursor for a variety of organic transformations. researchgate.net While reactions like deoxygenation and nucleophilic substitution are known, there is significant room to explore novel reactivity patterns. researchgate.netrsc.org

Future studies could focus on:

C-H Activation: Direct functionalization of the quinoline core through C-H activation is a powerful strategy for creating new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov Investigating regioselective C-H functionalization at various positions of the this compound ring could lead to a diverse library of new compounds.

Cycloaddition Reactions: The quinoline N-oxide moiety can participate in cycloaddition reactions, providing access to complex fused heterocyclic systems. researchgate.net Exploring [3+2] and other cycloaddition pathways with different reaction partners could yield novel molecular architectures.

Skeletal Editing: Recent advances in skeletal editing of azaarenes offer exciting possibilities. chinesechemsoc.org Investigating nitrogen-to-carbon single-atom swaps or other skeletal rearrangements could transform the fundamental structure of this compound, leading to entirely new classes of compounds. chinesechemsoc.org

Photochemical Rearrangements: Light-induced isomerizations and rearrangements of quinoline N-oxides can produce complex and valuable products like quinolin-2(1H)-ones. rsc.org Studying the photochemical behavior of this compound could unveil new synthetic pathways.

Expansion of Applications in Emerging Fields

While quinoline derivatives are well-established in medicinal chemistry, the unique properties of this compound could be leveraged in other emerging scientific and technological fields. acs.orgnih.gov

Potential new application areas include:

Materials Science: Nitrogen-containing heterocycles are crucial building blocks for innovative materials with interesting electronic and optical properties. acs.orgresearchgate.net The this compound scaffold could be incorporated into organic light-emitting diodes (OLEDs), sensors, or functional polymers.

Photochemistry and Photophysics: The interaction of molecules with light is fundamental to many advanced technologies. Investigating the photophysical properties of this compound and its derivatives could lead to applications in areas like photoredox catalysis or as fluorescent probes. rsc.org

Catalysis: Quinoline-based ligands are widely used in organometallic catalysis. nih.gov Functionalized derivatives of this compound could be designed as novel ligands for a variety of catalytic transformations, potentially offering enhanced stability or selectivity.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design. mdpi.com Applying advanced computational methodologies to this compound can accelerate the discovery of new derivatives with desired functionalities.

Key areas for computational investigation include:

Structure-Property Relationship Studies: Using techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, researchers can predict the biological activity or material properties of novel derivatives of this compound before their synthesis. nih.govnih.gov

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of new reactions involving this compound, helping to optimize reaction conditions and predict product outcomes. rsc.orgacs.org

In Silico Screening: Large virtual libraries of this compound derivatives can be screened computationally to identify candidates with high potential for specific applications, streamlining the experimental workflow. nih.gov

Prediction of Physicochemical Properties: Computational tools can accurately predict key physicochemical properties such as solubility, stability, and electronic characteristics, which are crucial for developing new materials and pharmaceuticals. mdpi.com

| Computational Method | Application to this compound Research |

| Quantum Mechanics (QM) | Calculation of electronic structure, reaction energies, and spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Study of conformational changes, solvent effects, and interactions with biological targets. |

| Machine Learning (ML) | Prediction of reaction outcomes, biological activities, and material properties from large datasets. rsc.orgnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity to design more potent compounds. nih.gov |

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, materials science, and beyond.

Q & A

Q. Optimization :

- Regioselectivity : Use directing groups (e.g., phenyl at 2-position) to ensure bromination occurs at the 6-position .

- Yield improvement : Catalytic systems (e.g., Pd for cross-coupling) or microwave-assisted synthesis can enhance reaction rates .

How should researchers characterize the purity and structural integrity of this compound?

Basic

Key techniques :

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for phenyl protons, ¹³C NMR for quinoline carbons) .

- X-ray crystallography : Resolve crystal structure and verify bond angles/planarity of the quinoline ring .

- HPLC/MS : Assess purity (>97%) and detect trace impurities .

Data validation : Compare experimental spectra with PubChem or crystallographic databases (e.g., CCDC entries) .

What analytical strategies address contradictions in reported biological activities of quinoline 1-oxide derivatives?

Advanced

Contradictions often arise from assay variability or substituent effects. Methodological approaches :

- Dose-response studies : Standardize IC₅₀ measurements across cell lines (e.g., MCF-7 vs. HeLa) to isolate structure-activity relationships .

- Metabolic stability assays : Evaluate cytochrome P450 interactions to explain discrepancies between in vitro and in vivo efficacy .

- Comparative SAR tables :

| Substituent | Biological Activity | Reference |

|---|---|---|

| 6-Bromo, 2-phenyl | Antitumor (IC₅₀ = 12 µM) | |

| 6-Chloro, 2-methoxy | Reduced cytotoxicity | |

| 4-Ethoxy, 2-phenyl | Enhanced membrane permeability |

How do electronic effects of substituents influence cross-coupling reactivity in this compound?

Advanced

The bromine atom at C6 is a key site for Suzuki or Buchwald-Hartwig couplings. Factors affecting reactivity :

- Electron-withdrawing groups (e.g., 1-oxide): Activate the C-Br bond for nucleophilic substitution but may hinder Pd-catalyzed coupling due to steric effects .

- Solvent/base selection : Use polar aprotic solvents (DMF) and weak bases (K₂CO₃) to balance reactivity and stability .

- Case study : Coupling with aryl boronic acids yields biaryl derivatives, but competing hydrolysis requires anhydrous conditions .

What safety protocols are critical when handling this compound?

Q. Basic

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure .

- Storage : Store at 0–6°C in amber vials to prevent degradation .

- Waste disposal : Neutralize brominated byproducts with activated charcoal before incineration .

How can computational tools predict the metabolic pathways of this compound?

Q. Advanced